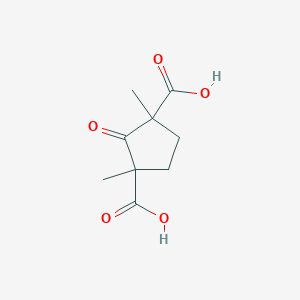
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H12O5. It is a dicarboxylic acid, meaning it contains two carboxylic acid functional groups. This compound is also characterized by a cyclopentane ring with two methyl groups and a ketone group attached to it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid can be synthesized through various organic reactions. One common method involves the reaction of 1,3-dimethylcyclopentane with oxalyl chloride to introduce the oxo and carboxylic acid groups. The reaction is typically carried out under anhydrous conditions with a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation of cyclopentane derivatives. The use of catalysts like palladium or platinum can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ketone group may also participate in interactions with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylcyclopentane: Lacks the oxo and carboxylic acid groups.
2-Oxocyclopentane-1,3-dicarboxylic acid: Similar structure but without the methyl groups.
Cyclopentanedicarboxylic acid: Lacks the oxo and methyl groups.
Uniqueness
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is unique due to the presence of both methyl groups and the oxo group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H12O5 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-8(6(11)12)3-4-9(2,5(8)10)7(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
SWRMXQUCBGGGAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1=O)(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




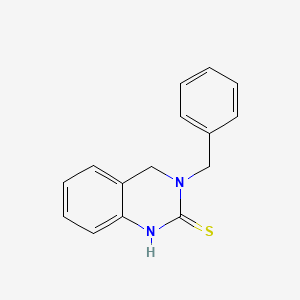
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
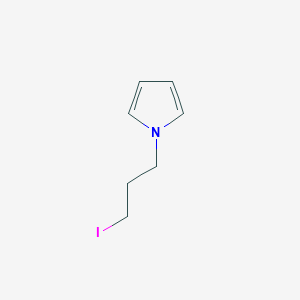
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
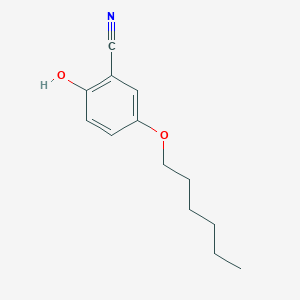
![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
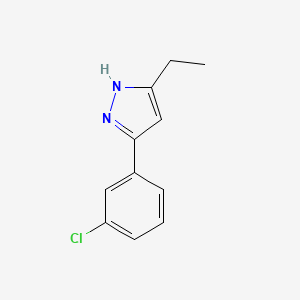
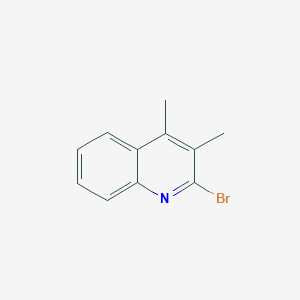
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
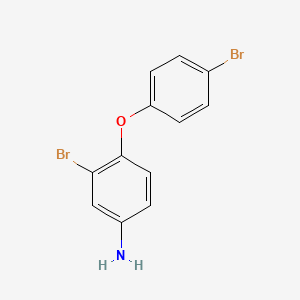
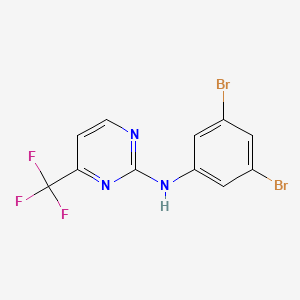
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)
